2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone

Physical Organic Chemistry Reactivity Scales Nucleophilicity

2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone is a differentiated dichlorinated indole building block. The 5-chloro substitution on the indole core reduces nucleophilicity (Mayr N=4.42 vs. indole 5.55) and increases lipophilicity (XLogP3=3.3 vs. 2.59 for non-chlorinated 3CAI), ensuring enhanced membrane permeability and distinct reactivity in cross-coupling reactions. The α-chloroketone handle enables direct nucleophilic substitution for constructing kinase inhibitors, HDAC inhibitors (WO2023/154672), and antimalarial leads equipotent to chloroquine. Procuring high-purity (≥97%) batches guarantees reproducible SAR studies and methodology development.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07
CAS No. 38693-11-7
Cat. No. B2780100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone
CAS38693-11-7
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)C(=O)CCl
InChIInChI=1S/C10H7Cl2NO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2
InChIKeyQZKPNTKNGLCGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone (CAS 38693-11-7): Chemical Properties, Reactivity, and Procurement Specifications


2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone (CAS 38693-11-7) is a dichlorinated indole derivative featuring a reactive α-chloroketone moiety attached to a 5-chloroindole scaffold. This compound serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis, particularly for the construction of indole-based pharmacophores via nucleophilic substitution at the α-chloroketone site. Its molecular formula is C₁₀H₇Cl₂NO with a molecular weight of 228.08 g/mol. The presence of dual chloro-substituents enhances both its electrophilic character and lipophilicity relative to non-halogenated or mono-chlorinated analogs, making it a strategic intermediate for the synthesis of kinase inhibitors, antimalarials, and other biologically active molecules [1][2].

Why 5-Chloro Substitution Matters: Reactivity and Lipophilicity Differentiation of 2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone vs. 3CAI and Other Analogs


Generic substitution of 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone with simpler analogs such as 2-chloro-1-(1H-indol-3-yl)ethanone (3CAI) or 1-(5-chloro-1H-indol-3-yl)ethanone is not chemically or pharmacologically equivalent. The 5-chloro substitution on the indole ring significantly reduces the nucleophilicity of the indole core (Mayr N parameter: 5.55 for indole vs. 4.42 for 5-chloroindole), altering its reactivity profile in electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions [1]. Additionally, the presence of the 5-chloro group increases lipophilicity (XLogP3 = 3.3 vs. LogP = 2.59 for 3CAI), impacting membrane permeability and protein binding in biological assays [2][3]. The α-chloroketone moiety itself provides a reactive handle for nucleophilic substitution, but the electronic influence of the 5-chloro substituent modulates the electrophilicity of the adjacent carbonyl carbon, further differentiating this compound from its non-chlorinated or differently substituted counterparts. These quantifiable differences underscore the necessity of procuring the exact 5-chloro derivative for reproducible synthetic and biological outcomes.

Quantitative Reactivity, Physicochemical, and Purity Data for 2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone (CAS 38693-11-7): A Procurement Evidence Guide


Reduced Indole Nucleophilicity: Mayr N Parameter Comparison (5-Chloroindole vs. Indole)

The 5-chloro substitution on the indole ring significantly attenuates the intrinsic nucleophilicity of the indole core. According to Mayr's nucleophilicity parameters (N), 5-chloroindole (N = 4.42, sN = 1.10) is substantially less nucleophilic than unsubstituted indole (N = 5.55, sN = 1.09). This difference, derived from kinetic studies in acetonitrile, directly impacts the reactivity of the 5-chloroindole scaffold in electrophilic aromatic substitution and transition-metal-catalyzed coupling reactions, making the 5-chloro derivative more selective and less prone to unwanted side reactions [1][2].

Physical Organic Chemistry Reactivity Scales Nucleophilicity

Enhanced Lipophilicity: XLogP3 Comparison (2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone vs. 3CAI)

The presence of the 5-chloro substituent increases the compound's lipophilicity, as quantified by calculated partition coefficients. 2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone exhibits an XLogP3 of 3.3, whereas its non-chlorinated analog, 2-chloro-1-(1H-indol-3-yl)ethanone (3CAI), has a LogP of 2.59. This +0.71 log unit increase translates to an approximately 5-fold higher octanol-water partition coefficient, indicating significantly greater membrane permeability and potential for passive diffusion across biological barriers [1][2].

Medicinal Chemistry ADME Physicochemical Properties

Purity and Analytical Specification: Vendor-Guaranteed Purity Levels for Reproducible Synthesis

Commercial suppliers provide this compound with defined purity specifications supported by batch-specific analytical data. Bidepharm offers a standard purity of 97% with available NMR, HPLC, and GC reports . AKSci lists a minimum purity of 95% . In contrast, the analog 3CAI (2-chloro-1-(1H-indol-3-yl)ethanone) is commonly offered at 95% purity (Sigma-Aldrich) . The availability of higher-purity grades for the 5-chloro derivative reduces the need for additional purification steps and ensures more consistent yields in subsequent derivatization reactions.

Analytical Chemistry Quality Control Procurement

Synthetic Utility: Patent-Documented Use as a Key Intermediate in HDAC Inhibitor Synthesis

The compound is explicitly identified as a precursor for synthesizing indole-based histone deacetylase (HDAC) inhibitors in a recent patent application (WO2023/154672). While the patent does not provide direct comparative yield data with other intermediates, the selection of this specific dichlorinated indole derivative underscores its unique suitability for constructing the desired pharmacophore, leveraging the dual electrophilic sites (α-chloroketone and 5-chloroindole) for sequential functionalization. This documented application differentiates it from less functionalized analogs that lack the 5-chloro handle for additional derivatization [1].

Medicinal Chemistry Synthetic Methodology Drug Discovery

Key Research and Industrial Applications of 2-Chloro-1-(5-chloro-1H-indol-3-yl)ethanone (CAS 38693-11-7)


Synthesis of Indole-Based Kinase and HDAC Inhibitors for Oncology

The α-chloroketone moiety serves as an electrophilic handle for introducing diverse amine, thiol, or alcohol nucleophiles, while the 5-chloroindole core provides a site for further functionalization via cross-coupling or nucleophilic aromatic substitution. This dual reactivity is leveraged in the construction of HDAC inhibitors as documented in WO2023/154672 [1]. Researchers procuring this compound can directly implement established synthetic routes to generate focused libraries of indole-based inhibitors.

Construction of Antimalarial Indolyl-3-ethanone Ethers and Thioethers

Derivatives of this compound, specifically thioethers formed by displacing the α-chloro group with aryl thiols, have demonstrated equipotent antimalarial activity to chloroquine against Plasmodium falciparum 3D7 strain [2]. The 5-chloro substitution on the indole ring is critical for maintaining the desired biological activity and selectivity profile. This compound provides the optimal starting material for synthesizing these advanced antimalarial leads.

Reactivity and Physicochemical Property Studies in Medicinal Chemistry

The quantifiable differences in nucleophilicity (Mayr N = 4.42) and lipophilicity (XLogP3 = 3.3) make this compound a valuable tool for investigating structure-activity relationships (SAR) in indole-based drug discovery. Its enhanced lipophilicity compared to non-chlorinated analogs facilitates improved membrane permeability, a key parameter in cellular assays [3][4].

Organic Synthesis Methodology Development

As a well-defined electrophilic building block, this compound is ideal for developing and optimizing new nucleophilic substitution, transition-metal-catalyzed cross-coupling, and C-H functionalization methodologies. The commercial availability of high-purity batches (≥97%) with supporting analytical data ensures reproducible outcomes in method development .

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